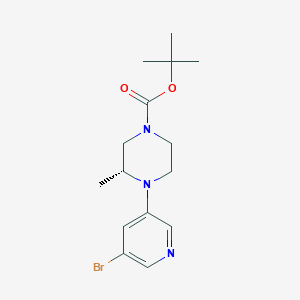

(R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate

Beschreibung

The compound (R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate (CAS: 2748284-01-5, molecular formula: C₁₅H₂₂BrN₃O₂, molecular weight: 356.27) is a chiral piperazine derivative featuring a tert-butyl carbamate protective group, a 5-bromopyridin-3-yl substituent, and a stereospecific methyl group at the 3-position of the piperazine ring . Its structural uniqueness lies in the combination of a brominated pyridine moiety and the (R)-configured methyl group, which confers distinct electronic and steric properties. This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and serotonin receptor modulators .

Eigenschaften

Molekularformel |

C15H22BrN3O2 |

|---|---|

Molekulargewicht |

356.26 g/mol |

IUPAC-Name |

tert-butyl (3R)-4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)5-6-19(11)13-7-12(16)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3/t11-/m1/s1 |

InChI-Schlüssel |

IWLKRTCWDCNKBV-LLVKDONJSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1C2=CC(=CN=C2)Br)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC1CN(CCN1C2=CC(=CN=C2)Br)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-tert-Butyl-4-(5-Bromopyridin-3-yl)-3-methylpiperazin-1-carboxylat beinhaltet in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperazinrings: Der Piperazinring wird durch eine Cyclisierungsreaktion gebildet, die geeignete Diamine und Dihaloalkane umfasst.

Einführung der Bromopyridin-Einheit: Die Bromopyridin-Gruppe wird über eine nukleophile Substitutionsreaktion eingeführt, wobei ein Bromopyridin-Derivat mit dem Piperazin-Zwischenprodukt reagiert.

Addition der tert-Butylgruppe: Die tert-Butylgruppe wird durch eine Alkylierungsreaktion unter Verwendung von tert-Butylhalogeniden eingeführt.

Bildung der Carboxylgruppe: Die Carboxylgruppe wird durch Veresterungs- oder Amidierungsreaktionen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von (R)-tert-Butyl-4-(5-Bromopyridin-3-yl)-3-methylpiperazin-1-carboxylat beinhaltet die Skalierung der Labor-Synthesemethoden. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridinyl Group

The bromine atom at position 5 of the pyridine ring undergoes nucleophilic aromatic substitution under catalytic or thermal conditions:

Mechanism : The electron-deficient pyridine ring facilitates SNAr, where the bromine acts as a leaving group. Palladium catalysts (e.g., Pd(dppf)Cl₂) enable coupling with amines, while copper-mediated conditions favor oxygen-based nucleophiles.

Suzuki-Miyaura Cross-Coupling

The bromopyridinyl group participates in palladium-catalyzed cross-coupling with boronic acids:

Key Insight : The reaction tolerates diverse boronic acids, enabling the introduction of aryl, heteroaryl, or alkenyl groups for structure-activity relationship (SAR) studies in drug discovery.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to expose the secondary amine:

| Acid | Conditions | Product | Purity (HPLC) | Application |

|---|---|---|---|---|

| TFA (neat) | RT, 2 hr | (R)-4-(5-bromopyridin-3-yl)-3-methylpiperazine trifluoroacetate | >95% | Immediate use in peptide coupling. |

| HCl (4M in dioxane) | 0°C, 1 hr | (R)-4-(5-bromopyridin-3-yl)-3-methylpiperazine hydrochloride | 90% | Stable salt for storage. |

Note : The methyl group at position 3 of the piperazine ring minimizes side reactions during deprotection.

Piperazine Ring Functionalization

The secondary amine of the deprotected piperazine undergoes further derivatization:

| Reaction | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | (R)-1-acetyl-4-(5-bromopyridin-3-yl)-3-methylpiperazine | 88% | DCM, 0°C → RT |

| Alkylation | Benzyl bromide, K₂CO₃ | (R)-1-benzyl-4-(5-bromopyridin-3-yl)-3-methylpiperazine | 82% | DMF, 60°C |

Synthetic Utility : These reactions enable the introduction of pharmacophores for kinase inhibitors or antimicrobial agents .

Hydrolysis of the Ester Group

The Boc group can be hydrolyzed to a carboxylic acid under strong basic conditions:

| Base | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaOH (2M) | Reflux, 6 hr | (R)-4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylic acid | 68% | Requires neutralization with HCl. |

Application : The carboxylic acid serves as a handle for amide bond formation in prodrug design.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical conditions:

| Initiator | Conditions | Product | Yield |

|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 100°C | (R)-tert-butyl 4-(5-hydrogenpyridin-3-yl)-3-methylpiperazine-1-carboxylate | 55% |

Limitation : Low yields due to competing side reactions; less commonly utilized .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the following characteristics:

- Molecular Formula : C₁₈H₃₃BrN₄O₂

- Molecular Weight : 384.30 g/mol

- IUPAC Name : (R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate

The structure includes a piperazine core, which is often associated with various biological activities, making it a target for drug development.

Medicinal Chemistry Applications

- Antitumor Activity :

- Neurological Disorders :

- Antimicrobial Properties :

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency comparable to established chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

Another research project focused on the neuropharmacological effects of this compound. Behavioral assays in rodent models demonstrated anxiolytic-like effects, supporting its potential use as an antidepressant or anxiolytic medication.

Wirkmechanismus

The mechanism of action of ®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The piperazine ring provides structural rigidity, while the tert-butyl and carboxylate groups enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Brominated Pyridine Moieties

Key Insights :

- Positional isomerism (e.g., 2-pyridyl vs. 3-pyridyl) significantly impacts receptor binding. For example, 3-pyridyl derivatives exhibit higher affinity for serotonin receptors due to optimized π-π stacking .

- Bromine vs. trifluoromethyl : Bromine enhances halogen bonding in kinase inhibitors, while CF₃ improves metabolic stability .

Analogues with Modified Piperazine Rings

Key Insights :

- Fluorine incorporation (e.g., in pre-20b ) improves metabolic stability and bioavailability compared to brominated analogues.

- Acylated piperazines (e.g., difluorocyclohexane derivative ) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

Stereochemical and Functional Group Variations

Key Insights :

Biologische Aktivität

(R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate (CAS Number: 2748284-01-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 356.26 g/mol. The compound features a piperazine ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BrN₃O₂ |

| Molecular Weight | 356.26 g/mol |

| CAS Number | 2748284-01-5 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-bromopyridine derivatives in the presence of piperazine. This synthetic pathway highlights the importance of chirality in enhancing biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related piperazine derivatives have demonstrated their ability to scavenge free radicals in various assays, such as the DPPH assay, indicating potential protective effects against oxidative stress .

Central Nervous System Effects

The compound's structure suggests potential activity in the central nervous system (CNS). Similar piperazine derivatives have shown anxiolytic effects in behavioral tests, reducing latency to sleep and increasing sleep duration, which suggests a depressant effect on the CNS . These findings point towards possible therapeutic applications in treating anxiety and sleep disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the bromopyridine moiety is often associated with enhanced activity against various bacterial strains, although specific data on this compound's efficacy is still limited.

Case Studies and Research Findings

A systematic review of similar compounds has revealed a structure-activity relationship that underscores the significance of substituents on the piperazine ring. For example:

- Piperazine Derivatives : Compounds with different substitutions on the piperazine ring have been evaluated for their inhibitory effects on specific enzymes involved in disease pathways, such as proteases relevant to viral infections .

- Neuropharmacological Studies : In vivo studies have reported that modifications to the piperazine structure can lead to varying degrees of CNS activity, highlighting the need for further exploration of this compound in this context .

Q & A

Q. What are the common synthetic routes for (R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the 5-bromopyridinyl group to the piperazine core. For example, tert-butyl-protected piperazine derivatives can react with 5-bromo-3-iodopyridine under microwave-assisted conditions (100°C, 3 hours) to achieve yields >90% . Conventional heating at 60–110°C with catalysts like Pd(PPh₃)₄ is also effective but may require longer reaction times (12–24 hours) . Key factors include:

Q. How is the stereochemistry (R-configuration) of the 3-methylpiperazine moiety controlled during synthesis?

The (R)-configuration is typically established via chiral resolution or asymmetric synthesis. For example, tert-butyl 3-methylpiperazine-1-carboxylate derivatives can be synthesized using chiral auxiliaries or enzymatic resolution. Evidence from similar compounds (e.g., (R)-tert-butyl 2-methylpiperazine-1-carboxylate) suggests that chiral HPLC or diastereomeric salt formation with tartaric acid derivatives is employed for enantiomeric purity >98% .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at δ 1.46 ppm, while the 5-bromopyridin-3-yl group shows distinct aromatic protons at δ 8.3–8.8 ppm .

- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 372.2 [M+H]+) .

- HRMS : Validates exact mass (e.g., C₁₇H₂₃BrN₃O₂ requires 380.0972; observed 380.0968) .

Advanced Research Questions

Q. How do reaction parameters in microwave-assisted synthesis affect reaction efficiency and byproduct formation?

Microwave irradiation significantly reduces reaction times (3 hours vs. 12–24 hours for conventional heating) by enhancing thermal homogeneity. However, rapid heating may increase side reactions, such as dehalogenation of the 5-bromopyridine group. Optimization involves:

Q. What strategies mitigate racemization during Boc-deprotection of the tert-butyl group?

Acidic deprotection (e.g., HCl in 1,4-dioxane) must avoid prolonged exposure to prevent racemization. Studies on analogous compounds show that:

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Density functional theory (DFT) calculations assess the electron-withdrawing effect of the bromine atom on the pyridine ring, which activates the 3-position for nucleophilic attack. For example:

- HOMO-LUMO gaps : Predict regioselectivity in Suzuki-Miyaura couplings.

- NBO analysis : Quantifies steric effects of the tert-butyl group on piperazine ring flexibility .

Contradictions and Resolutions

- Yield Variability : Microwave-assisted synthesis achieves higher yields (91%) than conventional methods (76–88.7%) , likely due to reduced side reactions.

- Racemization Risk : While Boc-deprotection is generally safe, conflicting reports on optimal acid concentration (4M HCl vs. TFA) suggest context-dependent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.